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Compound of Interest

Compound Name:
2-Chloro-8-methoxy-7-

methylquinazoline

CAS No.: 956100-68-8

Cat. No.: B3196159

Get Quote

Part 1: Executive Summary & Strategic Rationale
2-Chloro-8-methoxy-7-methylquinazoline is a high-value heterocyclic building block, distinct

from the commoditized 6,7-dimethoxyquinazoline scaffolds (e.g., Gefitinib, Erlotinib) commonly

used in EGFR inhibition. This scaffold features a unique 8-methoxy-7-methyl substitution

pattern that imparts specific steric and electronic properties, making it a "privileged structure"

for targeting c-Jun N-terminal kinases (JNKs) and EGFR mutants where improved selectivity or

metabolic stability is required.

Key Medicinal Chemistry Attributes
The "Warhead" (C-2 Chlorine): The chlorine atom at the C-2 position is highly activated for

Nucleophilic Aromatic Substitution (SNAr), serving as the primary vector for library

generation.
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8-Methoxy Steric Influence: Unlike 6- or 7-substitution, the 8-methoxy group imposes a steric

clash near the N-1/C-2 axis. This restricts the conformational space of substituents at C-2,

potentially enhancing selectivity by preventing binding to kinases with smaller ATP-binding

pockets.

7-Methyl Lipophilicity: The methyl group adds critical lipophilicity (

) without the electron-donating resonance magnitude of a methoxy group, subtly tuning the
pKa of the quinazoline ring nitrogens.

Part 2: Reactivity Profile & Pathway Visualization
The core utility of this molecule lies in its electrophilicity at C-2. The pyrimidine ring is electron-

deficient, facilitating attack by nucleophiles.

Reactivity Logic
Primary Pathway (SNAr): Facile displacement with primary and secondary amines.

Secondary Pathway (Pd-Catalysis): Suzuki-Miyaura or Buchwald-Hartwig couplings for

introducing carbon or sterically hindered nitrogen nucleophiles.

Hydrolysis Risk: The C-2 chloride is susceptible to hydrolysis under strong acidic/basic

aqueous conditions; anhydrous conditions are preferred for storage and reaction.
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Figure 1: Divergent synthesis pathways from the 2-chloro-quinazoline core. The SNAr pathway

is the dominant route for library expansion.
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Part 3: Detailed Experimental Protocols
Protocol A: SNAr Displacement with Amines (Standard
Library Protocol)
Application: Synthesis of 2-amino-8-methoxy-7-methylquinazoline derivatives. Mechanism:

Addition-Elimination at C-2. Causality: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is selected as

the base because it is non-nucleophilic (avoiding side reactions) and soluble in organic media,

effectively scavenging the HCl byproduct.

Reagents
Substrate: 2-Chloro-8-methoxy-7-methylquinazoline (1.0 equiv)

Nucleophile: Primary or Secondary Amine (1.2 – 2.0 equiv)

Base: DBU (2.0 equiv) or DIPEA (3.0 equiv)

Solvent: Acetonitrile (MeCN) or Isopropanol (IPA)

Step-by-Step Methodology
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2-Chloro-8-
methoxy-7-methylquinazoline (200 mg, 0.96 mmol) in anhydrous MeCN (8 mL).

Addition: Add the desired amine (e.g., trans-4-aminocyclohexanol, 1.92 mmol) followed by

DBU (290 mg, 1.92 mmol).

Note: If the amine is a hydrochloride salt, increase DBU to 3.0 equiv.

Reaction: Seal the vial and heat to reflux (80-85 °C) for 12–16 hours.

Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.[1][2]6) should

disappear, and a more polar fluorescent spot (product) should appear.

Workup:

Cool the mixture to room temperature.
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Option A (Precipitation): If the product precipitates, filter the solid, wash with cold MeCN

and water, and dry under vacuum.

Option B (Extraction): Concentrate the solvent in vacuo.[3] Redissolve the residue in DCM

(20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over Na2SO4.

Purification: Flash column chromatography (SiO2, gradient 0–5% MeOH in DCM).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig
Amination
Application: Coupling with electron-deficient anilines or sterically hindered amines that fail

under SNAr conditions. Causality: Pd-catalysis lowers the activation energy for C-N bond

formation when the nucleophile is weak. Xantphos is chosen for its wide bite angle, stabilizing

the reductive elimination step.

Reagents
Catalyst: Pd2(dba)3 (2 mol%)

Ligand: Xantphos (4 mol%)

Base: Cs2CO3 (2.0 equiv)

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology
Setup: In a glovebox or under Argon stream, charge a microwave vial with the quinazoline

core (1.0 equiv), aniline (1.2 equiv), Cs2CO3 (2.0 equiv), Pd2(dba)3, and Xantphos.

Solvation: Add degassed 1,4-dioxane (concentration ~0.1 M).

Reaction: Seal and heat at 100 °C for 4–8 hours (conventional heating) or 120 °C for 30

mins (Microwave).

Workup: Filter through a Celite pad, eluting with EtOAc. Concentrate and purify via HPLC or

Flash Chromatography.
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Part 4: Analytical Data & QC Standards
When characterizing libraries derived from this scaffold, specific NMR signatures confirm the

integrity of the 8-methoxy-7-methyl core.

Table 1: Expected 1H NMR Shifts (DMSO-d6)

Position Moiety

Chemical Shift
(

ppm)

Multiplicity
Diagnostic
Feature

C-8 Singlet (3H)

Distinct

downfield shift

due to

heteroatom

adjacency.

C-7 Singlet (3H)

Benzylic methyl;

verify integration

to confirm core

stability.

C-6
Doublet (

Hz)

Ortho-coupling to

C-5 proton.

C-5
Doublet (

Hz)

Deshielded by N-

1 proximity.

Part 5: Safety & Handling
Skin Sensitization: Quinazolines are potent sensitizers. Always wear nitrile gloves and long

sleeves.

Inhalation: The 2-chloro derivative is a fine powder that can aerosolize. Weigh inside a fume

hood.

Reactivity: Avoid contact with strong acids (generates HCl gas) or strong oxidizers.
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of

the C-Cl bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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